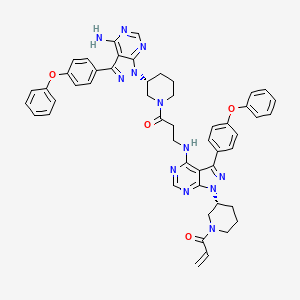
Ibrutinib dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ibrutinib dimer is a compound derived from ibrutinib, a small molecule that acts as an irreversible inhibitor of Bruton’s tyrosine kinase. Ibrutinib is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The dimer form of ibrutinib is of interest due to its potential enhanced efficacy and unique properties compared to the monomeric form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ibrutinib dimer involves the coupling of two ibrutinib molecules. This can be achieved through various synthetic routes, including:
Oxidative Coupling: Utilizing oxidizing agents to facilitate the coupling of two ibrutinib molecules.
Catalytic Coupling: Employing catalysts such as palladium or copper to promote the dimerization reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the dimer from other reaction products .
化学反应分析
Types of Reactions
Ibrutinib dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the dimer into its reduced forms.
Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the dimer, as well as substituted derivatives depending on the reagents and conditions used .
科学研究应用
Ibrutinib dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on molecular properties.
Biology: Investigated for its potential to enhance the efficacy of ibrutinib in inhibiting Bruton’s tyrosine kinase.
Medicine: Explored for its potential therapeutic benefits in treating B-cell malignancies with improved efficacy and reduced side effects compared to ibrutinib monomer.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
作用机制
Ibrutinib dimer exerts its effects by irreversibly binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, thereby blocking the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and survival, making it effective in treating B-cell malignancies .
相似化合物的比较
Similar Compounds
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different molecular structure.
Zanubrutinib: A more selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
Fenebrutinib: A non-covalent Bruton’s tyrosine kinase inhibitor with reversible binding.
Uniqueness of Ibrutinib Dimer
This compound is unique due to its potential enhanced efficacy and unique pharmacokinetic properties compared to other Bruton’s tyrosine kinase inhibitors. The dimer form may offer improved binding affinity and prolonged inhibition of the kinase, leading to better therapeutic outcomes .
属性
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQAMODZKHBII-LQFQNGICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H48N12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

